1,3-Dimethylpiperidin-4-one
Overview
Description
1,3-Dimethylpiperidin-4-one is an organic compound with the molecular formula C7H13NO. It is a piperidine derivative, characterized by the presence of two methyl groups at the 1 and 3 positions and a ketone group at the 4 position. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylpiperidine with an oxidizing agent to introduce the ketone functionality at the 4 position. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by selective methylation at the 1 and 3 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring or the methyl groups .
Scientific Research Applications
1,3-Dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a key intermediate in the synthesis of drugs, including analgesics and anti-inflammatory agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 1,3-dimethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-4-one: Similar structure but with only one methyl group.
3-Methylpiperidin-4-one: Similar structure but with the methyl group at the 3 position only.
4-Piperidone: Lacks the methyl groups, only the piperidine ring with a ketone at the 4 position.
Uniqueness
1,3-Dimethylpiperidin-4-one is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also impact its physical properties and its role as an intermediate in the synthesis of more complex molecules .
Biological Activity
1,3-Dimethylpiperidin-4-one (DMP) is a cyclic organic compound with significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores the biological activity of DMP, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . It features a piperidine ring with two methyl groups at positions 1 and 3, and a ketone functional group at position 4. This unique structure contributes to its reactivity and biological interactions.
DMP exhibits several mechanisms of action that underlie its biological activity:
- Opioid Receptor Interaction : DMP has been studied for its ability to interact with opioid receptors, which may contribute to its analgesic effects. This interaction suggests potential applications in pain management and treatment of mood disorders such as depression and anxiety.
- Neurotransmitter Modulation : Research indicates that DMP can influence neurotransmitter systems, potentially affecting serotonin and dopamine pathways. This modulation may have implications for treating various psychiatric conditions .
- Ligand Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the biological context in which DMP is studied.
Analgesic Properties
DMP has shown promise as an analgesic agent in preclinical studies. Its interaction with opioid receptors suggests it may provide relief from pain without the severe side effects associated with traditional opioids .
Anti-inflammatory Effects
Studies indicate that DMP possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its ability to modulate inflammatory pathways could be beneficial in therapeutic contexts.
Neuropharmacological Effects
DMP's potential in neuropharmacology is notable. It has been investigated for its effects on mood disorders, particularly due to its capacity to modulate neurotransmitter systems involved in mood regulation.
Comparative Analysis
To understand the uniqueness of DMP, it is helpful to compare it with similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Methylpiperidin-4-one | Single methyl substitution at position 1 | Less sterically hindered than DMP |
2,6-Dimethylpiperidin-4-one | Methyl groups at positions 2 and 6 | Altered electronic properties affecting reactivity |
N-Methylpyrrolidin-2-one | Five-membered ring structure | Different ring size leading to distinct properties |
1,4-Dimethylpiperazine | Pipedazine structure with two nitrogen atoms | Enhanced basicity due to additional nitrogen |
DMP's specific positioning of substituents contributes to its particular biological activities and interactions within biological systems .
Case Studies
Several studies have highlighted the biological activity of DMP:
- Study on Analgesic Effects : A study demonstrated that DMP effectively reduced pain responses in animal models through opioid receptor modulation. The results indicated a significant decrease in pain perception comparable to standard analgesics .
- Neurotransmitter Interaction Study : Research focused on DMP’s impact on serotonin levels revealed that it could enhance serotonin release in vitro, suggesting its potential as an antidepressant agent.
- Anti-inflammatory Research : Another study evaluated DMP’s anti-inflammatory effects in murine models of inflammation. The findings showed a marked reduction in inflammatory markers following treatment with DMP, indicating its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
1,3-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMIWDPMJYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963540 | |
Record name | 1,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-80-5 | |
Record name | 1,3-Dimethyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4629-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004629805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical conformation of the piperidin-4-one ring in derivatives of 1,3-dimethylpiperidin-4-one?
A: Research indicates that the piperidin-4-one ring in these derivatives typically adopts a chair conformation. This preference is observed in various derivatives, including those with bulky substituents like 4-chlorophenyl and 4-methoxyphenyl groups. These substituents, along with methyl groups, tend to occupy equatorial positions on the heterocycle. [, ]
Q2: How does the substitution at the oxygen atom in this compound derivatives influence the molecular geometry?
A: Studies on the O-benzyloxime derivative of 2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one show that the oxime moiety exists as the E isomer. [] This specific configuration, where the bulky benzyl group and the methyl group on the adjacent carbon are on opposite sides of the C=N double bond, is likely favored due to steric reasons.
Q3: What intermolecular interactions are significant in the crystal structures of this compound derivatives?
A: Crystallographic analysis reveals that van der Waals forces are the primary interactions governing the packing of molecules in the solid state for these compounds. [] While weaker than hydrogen bonds, these forces contribute significantly to the overall stability of the crystal lattice. Additionally, C–H⋯O interactions have also been observed in some derivatives. []
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be utilized to study this compound?
A: Proton Magnetic Resonance (PMR) spectroscopy, coupled with computational analysis, can provide valuable insights into the conformation of this compound. [] This technique allows researchers to determine the signs of long-range proton-proton coupling constants (4JHH), which can be used to elucidate the three-dimensional structure and conformational preferences of the molecule in solution.
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